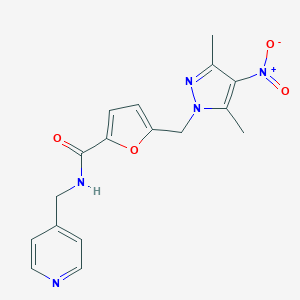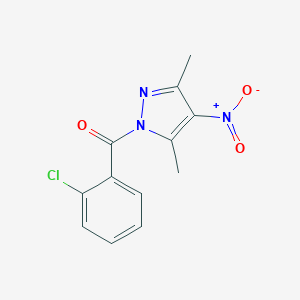
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes and proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition and analysis of specific cellular processes. However, one of the limitations is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its use as a tool for studying the role of specific proteins in cellular processes. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Synthesis Methods
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been used as a tool for studying the role of certain proteins in cellular processes.
properties
Product Name |
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
4-bromo-N-(2,3-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
InChI Key |
AISBFPJJWOECER-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)


![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)